Methyl 2-(bromomethyl)-6-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves bromination and nitration reactions. For instance, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitro derivatives, highlighting the reactivity of similar structures towards halogenation and nitration (Cooper, Ewing, Scrowston, & Westwood, 1970).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related nitrobenzoates. For example, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate reveals the nitro group's coplanarity with the benzene ring, indicating conjugation with the π-electron system. This conjugation is crucial for understanding the electronic properties and reactivity of such compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Reactions and Properties
Chemical reactions involving similar structures, such as the synthesis of 6-Bromo-4-methylbenzofuroxan, demonstrate the reactivity of these compounds toward the formation of complex structures with potential applications in pharmaceuticals and materials science. The thermal decomposition of bromo-nitrophenylazides, for instance, results in compounds that exhibit interesting rearrangement and stability properties (Takabatake, Takei, Miyazawa, Hasegawa, & Miyairi, 2001).
Physical Properties Analysis
The physical properties of compounds like methyl 2-(bromomethyl)-6-nitrobenzoate are influenced by their molecular structure. Studies on similar compounds reveal that crystalline structure and hydrogen bonding play a significant role in determining their physical state, solubility, and stability. For instance, the crystal structure analysis of benzyl 2,6-dihydroxy-3-nitrobenzoate highlights the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure, which can affect the compound's melting point and solubility (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Properties Analysis
The chemical properties of methyl 2-(bromomethyl)-6-nitrobenzoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the formation of 4-methylphenanthrenes in palladium-catalyzed annulations using methyl nitrobenzoates as the methylating agent illustrates the potential reactivity of methyl 2-(bromomethyl)-6-nitrobenzoate in catalyzed synthesis reactions, which could be leveraged in the development of novel pharmaceuticals and materials (Mandal, Lee, Liu, Peng, & Leung, 2000).
Scientific Research Applications
- Summary of the Application : Methyl 2-(bromomethyl)acrylate is used in the synthesis of functionalized pyrrolidones . Pyrrolidones are a class of organic compounds that have a wide range of applications in the pharmaceutical industry.
-
- Summary of the Application : Bromomethane is widely applied as a soil sterilant, mainly for production of seed but also for some crops such as strawberries and almonds .
- Results or Outcomes : The use of bromomethane as a soil sterilant can result in increased crop yields by reducing the presence of pests and weeds .
-
- Summary of the Application : Methyl 2-bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also use in synthesize of coumarins and cis-cyclopropane .
-
- Summary of the Application : Bromomethane is widely applied as a soil sterilant, mainly for production of seed but also for some crops such as strawberries and almonds .
- Results or Outcomes : The use of bromomethane as a soil sterilant can result in increased crop yields by reducing the presence of pests and weeds .
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 2-bromomethyl-3-nitrobenzoate”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation6. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection6.
Future Directions
The future directions for “Methyl 2-(bromomethyl)-6-nitrobenzoate” are not readily available in the literature. However, similar compounds have been used in the synthesis of active pharmaceutical ingredients of anticancer drugs4, suggesting potential applications in pharmaceutical research and development.
Please note that the information provided is based on the available literature and may not be fully applicable to “Methyl 2-(bromomethyl)-6-nitrobenzoate” due to the presence of the nitro group in the compound. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
methyl 2-(bromomethyl)-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJFLXTGHEZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617200 | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-6-nitrobenzoate | |
CAS RN |
61940-21-4 | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.